molecular formula C12H18BrNO B159589 2-(4-bromophenoxy)-N,N-diethylethanamine CAS No. 1823-62-7

2-(4-bromophenoxy)-N,N-diethylethanamine

Cat. No.: B159589
CAS No.: 1823-62-7
M. Wt: 272.18 g/mol
InChI Key: XKIFTEHOCFPRJE-UHFFFAOYSA-N
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Description

Significance of Aryloxyethylamine Scaffolds in Modern Organic Synthesis

The aryloxyethylamine scaffold is a privileged structure in modern organic synthesis and medicinal chemistry. This motif is present in numerous biologically active compounds, and its derivatives are actively investigated for their potential therapeutic properties. For instance, a series of aryloxyethylamine derivatives have been synthesized and evaluated for their neuroprotective activities. rsc.orgnih.gov These studies have shown that certain compounds within this class can protect neuronal cells from damage, highlighting the potential of the aryloxyethylamine scaffold in the development of treatments for neurodegenerative diseases. rsc.orgnih.gov The versatility of this scaffold allows for systematic structural modifications to optimize biological activity and pharmacokinetic properties.

Contextualization of Brominated Organic Compounds in Contemporary Chemical Transformations

The introduction of a bromine atom into an organic molecule, a process known as bromination, is a powerful strategy in contemporary chemical transformations. Brominated organic compounds are highly valuable as versatile intermediates in organic synthesis. The bromine atom can act as a good leaving group in nucleophilic substitution reactions and is crucial for various cross-coupling reactions, such as Suzuki and Negishi couplings, which are fundamental for the construction of complex molecular architectures. cymitquimica.comchemshuttle.com

Furthermore, the presence of a bromine atom can significantly influence the biological activity of a molecule. Brominated heterocycles, for example, exhibit a wide range of bioactivities and are key building blocks in medicinal chemistry. cymitquimica.com The incorporation of bromine can enhance the therapeutic efficacy of a drug, and in some cases, it is integral to the development of antimicrobial and anticancer agents. rsc.orgresearchgate.netresearchgate.net

Structural Classification and Research Relevance of 2-(4-Bromophenoxy)-N,N-diethylethanamine within the Broader Chemical Landscape

This compound belongs to the class of phenoxy-ether amine derivatives. Its structure features a 4-bromophenoxy group connected to a diethylamine (B46881) moiety via an ethyl ether linkage. While specific in-depth research focusing solely on this compound is not extensively documented in publicly available literature, its structural components suggest significant research relevance.

The 4-bromophenyl group is a common feature in many biologically active compounds. For example, derivatives of 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole have been synthesized and shown to possess both anticancer and antimicrobial properties. rsc.org Similarly, other complex molecules containing the 4-bromophenyl substructure have been investigated for their potential as antimicrobial and antiproliferative agents. researchgate.netresearchgate.net

The diethylaminoethyl ether portion of the molecule is also of interest. A structurally related compound, 2-(4-bromophenoxy)-N,N-dimethylethylamine, which differs only by the substitution on the amine, is known as an intermediate in the synthesis of other chemical compounds. chemicalbook.com This suggests that this compound could serve as a valuable building block in the synthesis of more complex molecules with potential pharmacological applications.

Below is a table summarizing the key properties of this compound.

PropertyValue
Molecular Formula C12H18BrNO
Molecular Weight 272.18 g/mol
CAS Number 1823-62-7
Canonical SMILES CCN(CC)CCOC1=CC=C(C=C1)Br

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-bromophenoxy)-N,N-diethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BrNO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKIFTEHOCFPRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20329801
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823-62-7
Record name 4-[2-N,N-Diethylethoxy]phenyl bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20329801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 4 Bromophenoxy N,n Diethylethanamine and Analogous Phenoxy Ether Amine Systems

Strategic Approaches to Ether Bond Formation in Aryloxyethylamines

The cornerstone of synthesizing 2-(4-bromophenoxy)-N,N-diethylethanamine is the formation of the ether bond between the 4-bromophenol (B116583) and the N,N-diethylethanolamine-derived fragment. The choice of strategy is often dictated by factors such as substrate scope, reaction conditions, and desired yield.

Mechanistic Considerations and Optimization of Williamson Ether Synthesis for Brominated Phenols

The Williamson ether synthesis is a long-established and versatile method for preparing ethers. masterorganicchemistry.com It proceeds via an SN2 reaction mechanism where an alkoxide, in this case, the phenoxide generated from 4-bromophenol, acts as a nucleophile and displaces a leaving group from an alkyl halide. masterorganicchemistry.com For the synthesis of this compound, this would typically involve the reaction of 4-bromophenoxide with a 2-halo-N,N-diethylethanamine, such as 2-chloro-N,N-diethylethanamine.

The reaction is initiated by deprotonating the 4-bromophenol with a suitable base to form the more nucleophilic phenoxide ion. Common bases for this purpose include sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH) miracosta.edu, and sodium hydride (NaH). masterorganicchemistry.com The choice of base and solvent can significantly impact the reaction's efficiency.

Key Optimization Parameters for Williamson Ether Synthesis:

ParameterConsiderationTypical Conditions
Base Must be strong enough to deprotonate the phenol (B47542) without promoting side reactions.NaOH, KOH, K₂CO₃, NaH
Solvent Aprotic polar solvents are often preferred to solvate the cation and increase the nucleophilicity of the phenoxide.Acetone, DMF, DMSO
Leaving Group The reactivity of the alkyl halide follows the order I > Br > Cl.Cl, Br, I
Temperature Elevated temperatures are often required to drive the reaction to completion.50-100 °C

A critical aspect of the Williamson ether synthesis is the choice of the alkyl halide. To maximize the yield of the desired ether and minimize elimination byproducts, a primary alkyl halide is strongly preferred. masterorganicchemistry.com In the context of synthesizing this compound, 2-chloro-N,N-diethylethanamine serves as a suitable primary alkyl halide.

Alternative Coupling Reactions for Aryloxy Group Introduction

While the Williamson ether synthesis is a workhorse, modern cross-coupling reactions offer powerful alternatives for the formation of the aryloxy ether bond, often under milder conditions and with broader substrate scope.

Ullmann Condensation: The Ullmann condensation is a classical copper-catalyzed reaction that couples an aryl halide with an alcohol. organic-chemistry.org Traditionally, these reactions required harsh conditions, including high temperatures (often exceeding 200 °C) and stoichiometric amounts of copper. organic-chemistry.org However, significant advancements have been made. The use of ligands, such as N,N-dimethylglycine, can promote the Ullmann coupling of aryl bromides and iodides with phenols at much lower temperatures, around 90 °C. organic-chemistry.orgresearchgate.net This modified approach makes the Ullmann condensation a more viable route for the synthesis of compounds like this compound from 4-bromobromobenzene and N,N-diethylethanolamine.

Buchwald-Hartwig O-Arylation: The palladium-catalyzed Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a highly efficient method for the synthesis of aryl ethers. wikipedia.orgorganic-chemistry.org This reaction couples an aryl halide or triflate with an alcohol in the presence of a palladium catalyst and a suitable phosphine (B1218219) ligand. organic-chemistry.org This method is known for its high functional group tolerance and can be applied to a wide range of substrates. wikipedia.org The synthesis of this compound via this route would involve the coupling of 4-bromobromobenzene with N,N-diethylethanolamine. The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands often providing the best results.

Functionalization of the Diethylethanamine Moiety

The N,N-diethylethanamine portion of the target molecule can be introduced in its entirety or constructed through functionalization of a simpler amine.

Amine Alkylation Reactions and Their Selectivity

A direct approach to synthesizing tertiary amines like this compound is the alkylation of a secondary amine. In this case, diethylamine (B46881) could be reacted with a suitable electrophile, such as 2-(4-bromophenoxy)ethyl halide. However, a significant challenge with this method is the lack of selectivity. masterorganicchemistry.com The product tertiary amine is often more nucleophilic than the starting secondary amine, leading to overalkylation and the formation of a quaternary ammonium (B1175870) salt as a byproduct. libretexts.orgnih.gov This results in a mixture of products that can be difficult to separate, often leading to lower yields of the desired tertiary amine. masterorganicchemistry.com

Reductive Amination Pathways for Analogous Alkylamines

Reductive amination is a highly effective and widely used method for the synthesis of amines, offering excellent control and selectivity. masterorganicchemistry.com This two-step, one-pot process involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. libretexts.org This method avoids the issue of overalkylation encountered in direct alkylation. masterorganicchemistry.com

For the synthesis of this compound, a reductive amination approach would involve reacting (4-bromophenoxy)acetaldehyde with diethylamine. The resulting iminium ion is then reduced to the target tertiary amine.

Common Reducing Agents for Reductive Amination:

Reducing AgentCharacteristics
Sodium cyanoborohydride (NaBH₃CN)Mild and selective for iminiums over carbonyls. masterorganicchemistry.comyoutube.com
Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃)A less toxic alternative to NaBH₃CN, also mild and selective. masterorganicchemistry.com
Hydrogen (H₂) with a metal catalyst (e.g., Pd/C)A classic method, though potentially less selective in the presence of other reducible functional groups. youtube.com

The choice of reducing agent can be critical, with milder reagents like sodium cyanoborohydride or sodium triacetoxyborohydride often being preferred as they can selectively reduce the iminium ion in the presence of the starting aldehyde. masterorganicchemistry.comyoutube.com

Convergent and Divergent Synthetic Routes to the this compound Framework

In contrast, a divergent synthesis starts from a common core structure that is then elaborated in different directions to produce a library of related compounds. This strategy is particularly useful in medicinal chemistry for structure-activity relationship (SAR) studies. Starting from 2-(4-bromophenoxy)ethanol, for example, one could introduce a variety of different amine functionalities in the final step, leading to a range of analogs of the target molecule.

Multi-component Reaction Architectures for Analogous Compounds

Multi-component reactions (MCRs) offer a highly efficient pathway for the synthesis of complex molecules from three or more starting materials in a single step. nih.gov This approach is advantageous due to its atom economy, reduced reaction times, and minimization of purification steps. nih.gov In the context of synthesizing structures analogous to phenoxy-ether amines, MCRs can be designed to assemble the core scaffold in a convergent manner. For instance, a three-component reaction could theoretically involve a phenol, a dihaloalkane, and an amine to construct the desired framework.

While specific MCRs for this compound are not extensively documented, the principles of MCRs are widely applied to the synthesis of various amine and ether-containing molecules. nih.govrsc.org For example, the A3 coupling (Aldehyde-Alkyne-Amine) is a well-known MCR for producing propargylamines, showcasing the power of this strategy in forming C-N bonds. core.ac.uk The development of novel MCRs remains an active area of research, with the potential for streamlined access to a diverse range of phenoxy-ether amine analogues. nih.gov

Sequential Construction of the Brominated Phenoxy-Diethylethanamine Scaffold

The sequential or linear synthesis of this compound typically involves a two-step process: Williamson ether synthesis followed by amination.

Step 1: Williamson Ether Synthesis This classic method involves the reaction of a phenoxide with an alkyl halide. In this case, 4-bromophenol is treated with a base to form the corresponding phenoxide ion, which then undergoes nucleophilic substitution with a suitable dihaloethane, such as 1-bromo-2-chloroethane, to form an intermediate 1-bromo-4-(2-bromoethoxy)benzene.

Step 2: Amination The resulting haloalkoxybenzene intermediate is then reacted with diethylamine to displace the remaining halogen and form the final product, this compound. This nucleophilic substitution reaction is a standard method for the formation of tertiary amines.

Alternatively, a sequential approach could involve the initial reaction of 4-bromophenol with 2-chloro-N,N-diethylethanamine. This one-step etherification directly yields the target molecule. The synthesis of various brominated thiazoles has been achieved through sequential bromination and debromination methods, highlighting the utility of a stepwise approach in constructing halogenated heterocyclic systems. lookchem.com Similarly, sequential bromination/dearomatization reactions of 2-methoxyphenols have been used to create bromo-substituted ortho-quinone monoacetals. researchgate.net

Catalysis in the Synthesis of Related Phenoxy-Amine Compounds

Catalysis plays a pivotal role in optimizing the synthesis of phenoxy-amine compounds, offering milder reaction conditions, improved yields, and enhanced selectivity.

Role of Basic Catalysts in Etherification and Amine Synthesis

Basic catalysts are fundamental in both the etherification and amination steps of phenoxy-amine synthesis. In the Williamson ether synthesis, a strong base is required to deprotonate the phenol, generating the nucleophilic phenoxide. Common bases used for this purpose include sodium hydride (NaH), potassium carbonate (K₂CO₃), and sodium hydroxide (NaOH). rsc.orgnih.gov The choice of base can influence the reaction rate and yield.

Catalyst TypeRole in SynthesisExamples
Strong Bases Deprotonation of phenols in etherificationNaH, K₂CO₃, NaOH
Bases in Amination Activation of amine or aryl halideSodium tert-butoxide
Tertiary Amines Can act as catalysts in other reactionsTriethylamine in esterification

Investigation of Transition Metal-Free Synthetic Approaches for Analogous Structures

While transition metal catalysis, particularly with palladium, is highly effective for C-N and C-O bond formation, there is a growing interest in developing transition metal-free alternatives to reduce cost and environmental impact. rsc.org These methods often rely on the use of strong bases or alternative activation strategies. mdpi.com

For example, a general and environmentally friendly method for amide synthesis from phenyl esters and aryl amines has been developed using sodium hydride (NaH) as a cheap and benign base, completely avoiding the need for transition metals and solvents. rsc.orgrsc.org Similarly, transition-metal-free amination of aryl halides has been achieved using a strong base like potassium bis(trimethylsilyl)amide (KHMDS) in dioxane. researchgate.net These approaches offer a more sustainable route to compounds containing amine functionalities. Research into metal-free synthesis of various heterocyclic compounds, such as quinazolines and quinoxalines, is also an active area. mdpi.comnih.gov

MethodReactantsConditionsKey Advantage
Amide SynthesisPhenyl esters, Aryl aminesNaH, solvent-freeAvoids transition metals and solvents
Amination of Aryl HalidesAryl halides, AminesKHMDS, DioxaneTransition metal-free

Considerations of Stereochemical Control in the Synthesis of Chiral Phenoxy-Ether Amine Derivatives

When the phenoxy-ether amine scaffold contains a chiral center, controlling the stereochemistry of the product becomes a critical aspect of the synthesis. rijournals.com This is particularly important in pharmaceutical applications where different enantiomers can have vastly different biological activities.

Achieving stereochemical control can be accomplished through several strategies: researchgate.net

Asymmetric Synthesis: This involves using chiral catalysts, chiral auxiliaries, or chiral reagents to induce stereoselectivity in a key bond-forming step. researchgate.net For example, a chiral catalyst could be employed in the amination step to favor the formation of one enantiomer over the other. researchgate.net

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. researchgate.net For instance, a chiral amino alcohol could be used as a precursor to introduce a stereocenter into the final molecule.

Resolution: A racemic mixture of the final product can be separated into its individual enantiomers through techniques like chiral chromatography or crystallization with a chiral resolving agent.

The development of methods for the direct catalytic asymmetric synthesis of α-chiral primary amines is a significant area of research, as these compounds are valuable building blocks. rsc.org The ability to control stereochemistry is fundamental to modern organic synthesis, enabling the creation of complex and functionally specific molecules. chemrxiv.orgresearchgate.net

Reaction Mechanisms and Intrinsic Reactivity of 2 4 Bromophenoxy N,n Diethylethanamine Analogs

Mechanistic Studies of Ether Linkage Reactivity

The ether linkage, specifically the bond between the aromatic ring and the oxygen atom, is a key feature of the molecule. Its stability and susceptibility to cleavage are of significant interest.

The cleavage of the aryl-oxygen ether bond in 2-(4-bromophenoxy)-N,N-diethylethanamine by a nucleophile would proceed via a nucleophilic aromatic substitution (SNAr) mechanism. In this type of reaction, a nucleophile attacks an electron-deficient aromatic ring, displacing a leaving group. wikipedia.orgbyjus.com The reaction generally occurs through a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com

For a SNAr reaction to be favorable, the aromatic ring must be activated by potent electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. wikipedia.orgbyjus.com These groups are necessary to stabilize the negative charge that develops in the ring during the formation of the Meisenheimer complex. libretexts.orgmasterorganicchemistry.com

In the case of this compound, the 4-bromophenyl ring lacks strong activation. The bromine atom is considered a deactivating group for electrophilic substitution but its electron-withdrawing inductive effect is weak. The ether group itself is an electron-donating group, which deactivates the ring toward nucleophilic attack. Consequently, direct nucleophilic displacement of the phenoxy ether linkage is expected to be highly unfavorable and would require harsh reaction conditions.

The thermal stability of the ether linkage is another critical aspect of its reactivity. Studies on related phenoxy ethers and other phenolic compounds indicate that thermal degradation often follows first-order kinetics. scielo.brscielo.br The decomposition process is typically initiated by the homolytic cleavage of the weakest bond in the molecule. In phenoxy ethers, the aryl-O bond is generally stronger than the alkyl-O bond due to the sp² hybridization of the aromatic carbon.

Table 1: Thermal Degradation Kinetic Parameters for Related Phenolic Compounds Data is generalized from studies on various phenolic compounds and serves as an illustrative example.

Compound Type Temperature Range (°C) Activation Energy (Ea) (kJ/mol) Kinetic Order
Phenolic Extracts 70 - 90 45 - 90 First
Anthocyanins 60 - 100 50 - 120 First

This table illustrates typical values found in literature for related compound classes. scielo.brscielo.brakjournals.com

Chemical Transformations Involving the Tertiary Diethylethanamine Functionality

The N,N-diethylethanamine moiety confers basicity and nucleophilicity to the molecule, enabling a range of chemical transformations.

The lone pair of electrons on the nitrogen atom of the tertiary amine group makes it a Brønsted-Lowry base. It can readily accept a proton (H⁺) from an acid to form a water-soluble diethylammonium (B1227033) salt. libretexts.orgyoutube.com

R₃N + H-A ⇌ R₃NH⁺ + A⁻

The strength of this basicity is quantified by the pKa of its conjugate acid (R₃NH⁺). youtube.com The equilibrium of this reaction is dependent on the pH of the solution. At a pH below the pKa of the conjugate acid, the protonated, salt form will predominate. libretexts.orgyoutube.com The pKa values for aliphatic tertiary amines are typically in the range of 10-11.

Table 2: pKa Values of Conjugate Acids of Selected Tertiary Amines

Amine Structure pKa of Conjugate Acid (at 25 °C)
Triethylamine (CH₃CH₂)₃N 10.75
N,N-Diisopropylethylamine ((CH₃)₂CH)₂NCH₂CH₃ 10.4

The basicity of the diethylethanamine group in the title compound is expected to be similar to that of triethylamine, though potentially influenced slightly by the electronic effects of the bromophenoxy group.

The unshared electron pair on the nitrogen atom also allows the tertiary amine to function as a nucleophile, attacking electron-deficient centers. youtube.com For example, it can undergo SN2 reactions with alkyl halides to form quaternary ammonium (B1175870) salts.

R₃N: + R'-X → [R₃N-R']⁺X⁻

As a nucleophile, the diethylethanamine group can also react with carbonyl compounds like aldehydes and ketones, although the formation of stable imines or enamines is not possible as it is a tertiary amine and lacks the necessary N-H protons for the final elimination step to form a double bond. youtube.comwizeprep.comyoutube.com However, it can act as a nucleophilic catalyst in various reactions. The nitrogen is considered a "neutral" nucleophile, but it is among the most basic and nucleophilic of the neutral functional groups. youtube.com

Electrophilic and Nucleophilic Aromatic Reactions on the 4-Bromophenyl Moiety

The 4-bromophenyl ring is the third major site of reactivity, susceptible to both electrophilic and nucleophilic attack under appropriate conditions.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich benzene (B151609) ring. libretexts.orgmasterorganicchemistry.com The outcome of such a reaction on the 4-bromophenyl ring of the title compound is dictated by the directing effects of the two existing substituents: the bromine atom and the alkoxy group (-O-R).

Alkoxy Group (-OR): This group is a powerful activating substituent and an ortho, para-director. The oxygen atom donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion) formed during the attack, particularly when the attack is at the ortho or para positions. libretexts.org

Bromine Atom (-Br): This halogen is a deactivating substituent due to its electron-withdrawing inductive effect. However, it is also an ortho, para-director because its lone pairs can help stabilize the arenium ion intermediate via resonance. libretexts.org

Since the para position is already occupied by the bromine, incoming electrophiles will be directed to the positions ortho to the strongly activating alkoxy group. Therefore, electrophilic reactions such as nitration, sulfonation, or further halogenation would be expected to occur primarily at the C2 and C6 positions of the phenyl ring. youtube.com

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

Substituent on Ring Type Activating/Deactivating Directing Effect
-O-R (Ether) Resonance Donor Strongly Activating Ortho, Para

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution on the 4-bromophenyl moiety would involve the displacement of the bromide ion, which is a good leaving group. wikipedia.org However, as discussed previously (Section 3.1.1), SNAr reactions require strong electron-withdrawing groups to activate the ring, which are absent in this molecule. byjus.commasterorganicchemistry.com The presence of the electron-donating ether group further disfavors this pathway.

Therefore, substitution of the bromine via a classical SNAr mechanism is unlikely. Alternative pathways for substituting the bromine, such as transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Buchwald-Hartwig reactions), would be more synthetically viable, as aryl bromides are common substrates for these transformations.

Direct Aromatic Functionalization and Regioselectivity

Direct functionalization of the aromatic ring of this compound analogs involves electrophilic aromatic substitution, where the regiochemical outcome is governed by the directing effects of the existing substituents: the bromine atom and the ether linkage.

Directing Effects: The ether group (-OR) is an activating, ortho-, para-directing substituent due to the resonance-donating effect of the oxygen's lone pairs, which stabilizes the arenium ion intermediate when substitution occurs at these positions. Conversely, the bromine atom is a deactivating, ortho-, para-directing substituent. Its electron-withdrawing inductive effect deactivates the ring towards electrophilic attack, but its lone pairs can still stabilize ortho and para intermediates through resonance.

Regioselectivity: In 4-substituted phenoxy derivatives, the para position is blocked by the bromine atom. Therefore, electrophilic attack is directed to the ortho positions relative to the ether group (C2 and C6). The bromine at C4 will exert a deactivating inductive effect, but the primary directing power comes from the strongly activating ether linkage. In cases of competing directing effects, the more activating group typically governs the position of substitution. Thus, electrophiles are expected to add predominantly at the positions ortho to the ether linkage. Further substitution may be influenced by steric hindrance from the ether side chain.

Amide-directed lithiation represents another strategy for regioselective functionalization. researchgate.net In analogous systems, a directing group can facilitate lithiation at a specific position, which can then be quenched with an electrophile. researchgate.net For a molecule like this compound, the ether oxygen or the amine nitrogen could potentially direct ortho-lithiation, although this can be complex and substrate-dependent.

Reactivity of the Bromine Substituent in Cross-Coupling Methodologies

The aryl-bromine bond is a highly valuable functional handle for the formation of new carbon-carbon and carbon-heteroatom bonds via transition-metal-catalyzed cross-coupling reactions. Aryl bromides are often preferred substrates due to their balanced reactivity, being more reactive than aryl chlorides and more stable and less expensive than aryl iodides. nih.govacs.org

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples the aryl bromide with an organoboron reagent (boronic acid or ester) to form biaryl structures. It is one of the most versatile C-C bond-forming methods due to its mild conditions and tolerance for a wide variety of functional groups. thieme.delibretexts.org For analogs of this compound, this reaction would replace the bromine atom with an aryl or vinyl group. The choice of catalyst, ligand, and base is crucial for achieving high yields. mdpi.comnih.gov For example, catalyst systems using bulky, electron-rich phosphine (B1218219) ligands like XPhos or diadamantyl-n-butylphosphane (BuPAd₂) have proven effective for coupling challenging substrates. thieme.denih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides.
Aryl Bromide SubstrateCoupling PartnerCatalyst/LigandBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₃PO₄1,4-Dioxane60% mdpi.com
Aryl BromidesArylboronic acidsPd(OAc)₂ / BuPAd₂K₃PO₄TolueneHigh nih.gov
1-Bromo-4-nitrobenzene(4-Methoxyphenyl)dimethylsilanolatePd₂(dba)₃ / P(t-Bu)₃K₃PO₄Toluene/H₂O94% nih.gov

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, providing a powerful method for vinylation. wikipedia.orglibretexts.org The reaction typically involves a palladium catalyst, a base, and often a phosphine ligand. wikipedia.orgorganic-chemistry.org The stereoselectivity of the Heck reaction is a significant advantage, generally yielding the trans-substituted alkene. organic-chemistry.org For a compound like this compound, reacting it with an alkene such as styrene (B11656) or an acrylate (B77674) ester would introduce a vinylarene or cinnamate (B1238496) ester moiety at the 4-position of the phenoxy ring.

Table 2: Examples of Heck Reaction Conditions with Aryl Bromides.
Aryl BromideAlkeneCatalystBaseSolventYieldReference
BromobenzeneStyrenePd(OAc)₂NaOAcDMF95% libretexts.org
Aryl BromidesOlefinsPalladacycle phosphine mono-ylide complexNot specifiedNot specifiedGood organic-chemistry.org
Methyl 4-bromobenzoateAllyl alcohol (in situ olefin formation)Pd(dba)₂K₂CO₃Not specifiedNot specified liverpool.ac.uk

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. libretexts.orgwikipedia.org This transformation is of immense importance for the synthesis of arylamines. wikipedia.org Applying this reaction to this compound would involve coupling it with another amine, effectively creating a more complex diamine structure. The development of sterically hindered and electron-rich phosphine ligands has been critical to the broad scope of this reaction, allowing for the coupling of a wide range of amines and aryl halides under mild conditions. organic-chemistry.orgacs.org

Table 3: Conditions for Buchwald-Hartwig Amination of Aryl Bromides.
Aryl BromideAmineCatalyst/LigandBaseSolventYieldReference
BromobenzeneCarbazolePd₂(dba)₃ / XPhosNaOtBuToluene98% acs.org
Aryl BromidesAmmonium Sulfate (Ammonia source)Pd[P(o-tol)₃]₂ / CyPF-tBuNaOtBu1,4-DioxaneHigh acs.org
Aryl BromidesN,N-diethylamino-tributyltinPdCl₂(P(o-Tolyl)₃)₂-TolueneHigh (for unsubstituted bromobenzene) libretexts.org

Organometallic Reagent Formation (e.g., Grignard Reagents) and Subsequent Reactions

The carbon-bromine bond in this compound can be converted into a carbon-metal bond, most commonly through the formation of a Grignard or organolithium reagent. This transformation inverts the polarity at the carbon atom from electrophilic to strongly nucleophilic, a concept known as umpolung. adichemistry.com

Grignard Reagent Formation: The Grignard reagent is prepared by reacting the aryl bromide with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). adichemistry.comwikipedia.org The ether solvent is crucial as it stabilizes the resulting organomagnesium compound. adichemistry.comleah4sci.com

Ar-Br + Mg --(ether)--> Ar-MgBr

For this compound, the presence of the ether and tertiary amine functionalities is generally compatible with Grignard formation, provided strictly anhydrous conditions are maintained to prevent protonolysis of the highly basic reagent. wikipedia.orgchemguide.co.uk The magnesium surface often requires activation with agents like iodine or 1,2-dibromoethane (B42909) to initiate the reaction. adichemistry.comwikipedia.org

Subsequent Reactions: Once formed, the Grignard reagent of the 2-(4-phenoxy)-N,N-diethylethanamine analog is a potent nucleophile that can participate in a wide array of reactions to form new carbon-carbon bonds. masterorganicchemistry.comchadsprep.com

Reaction with Carbonyls: It will react with aldehydes and ketones to form secondary and tertiary alcohols, respectively. leah4sci.comchemguide.co.uk

Reaction with Esters: With esters, the Grignard reagent typically adds twice to yield a tertiary alcohol. masterorganicchemistry.comyoutube.com

Reaction with Carbon Dioxide: Reaction with CO₂ followed by an acidic workup produces a carboxylic acid. chemguide.co.ukmasterorganicchemistry.com

Coupling Reactions: In the presence of a suitable catalyst, it can also undergo coupling with organic halides. wikipedia.org

Intramolecular Cyclization and Rearrangement Processes for Structurally Similar Compounds

The architecture of this compound analogs, featuring a flexible side chain attached to an aromatic ring, provides opportunities for intramolecular reactions to form new heterocyclic systems.

Intramolecular Cyclization: Under specific conditions, the side chain can react with the aromatic ring. For instance, N-aryl acrylamides, which are structurally related, undergo visible-light-induced photoredox-catalyzed cyclization to form oxindole (B195798) derivatives. mdpi.com This type of radical-mediated hydroarylation demonstrates the potential for the side chain to attack the aromatic core. mdpi.com Similarly, other analogs can be designed to undergo intramolecular cyclization. For example, a related aminobutyl phosphite (B83602) has been shown to undergo stereospecific intramolecular cyclization to form an oxazaphosphorinane ring system. researchgate.net Acid-catalyzed hydrolysis followed by intramolecular cyclocondensation is another established route for forming fused heterocyclic frameworks from appropriate precursors. nih.gov

Rearrangement Processes: Sigmatropic rearrangements, such as the Claisen rearrangement, are well-known processes for aryl allyl ethers. masterorganicchemistry.com While the N,N-diethylethanamine side chain of the parent compound is saturated, a structurally similar analog where the side chain is an allyl group (e.g., 1-allyloxy-4-bromobenzene) would be susceptible to a thermal or Lewis-acid-catalyzed nih.govnih.gov-sigmatropic Claisen rearrangement. This would result in the migration of the allyl group from the ether oxygen to the ortho position of the phenol (B47542), yielding 2-allyl-4-bromophenol. masterorganicchemistry.comsemanticscholar.org The Cope rearrangement is another nih.govnih.gov-sigmatropic process that occurs in 1,5-diene systems, which could be relevant to more complex analogs derived from the parent structure. masterorganicchemistry.com

Advanced Spectroscopic and Analytical Characterization of Phenoxy Ether Amine Compounds

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy stands as a cornerstone technique for the definitive structural elucidation of 2-(4-bromophenoxy)-N,N-diethylethanamine, providing detailed information about the chemical environment of each atom within the molecule.

One-Dimensional ¹H and ¹³C NMR Techniques for Core Framework Analysis

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for analyzing the core framework of this compound. These techniques map the chemical shifts of the hydrogen and carbon atoms, respectively, offering insights into their electronic environments and neighboring atoms.

In a typical ¹H NMR spectrum of this compound, the aromatic protons on the para-substituted benzene (B151609) ring exhibit characteristic signals. The protons ortho to the bromine atom are expected to appear at a different chemical shift compared to those ortho to the ether linkage due to the differing electronic effects of these substituents. The aliphatic protons of the N,N-diethylethanamine side chain also show distinct signals. The methylene (B1212753) protons adjacent to the oxygen atom of the ether (O-CH₂) and those adjacent to the nitrogen atom (N-CH₂) can be distinguished, as can the methyl protons (CH₃) of the ethyl groups.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom in the molecule producing a distinct signal. The chemical shifts of the aromatic carbons are indicative of the substitution pattern on the benzene ring. The carbon atom bonded to the bromine (C-Br) will have a characteristic chemical shift, as will the carbon atom of the ether linkage (C-O). The aliphatic carbons of the side chain also resonate at predictable chemical shifts, allowing for a complete assignment of the carbon skeleton.

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic CH (ortho to O)6.80-6.90 (d)115-117
Aromatic CH (ortho to Br)7.35-7.45 (d)132-134
Aromatic C-O-157-159
Aromatic C-Br-113-115
O-CH₂4.00-4.10 (t)66-68
N-CH₂ (side chain)2.85-2.95 (t)49-51
N-CH₂ (ethyl)2.55-2.65 (q)47-49
CH₃1.00-1.10 (t)11-13
Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions. d = doublet, t = triplet, q = quartet.

Two-Dimensional NMR Methodologies for Connectivity and Stereochemistry

To further confirm the structural assignment and elucidate the connectivity between different parts of the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY spectra would show correlations between the adjacent methylene protons of the side chain (O-CH₂-CH₂-N) and between the methylene and methyl protons of the ethyl groups (N-CH₂-CH₃).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It is invaluable for definitively assigning the ¹³C signals based on the well-resolved ¹H spectrum. For instance, the proton signal at ~4.05 ppm would show a cross-peak with the carbon signal at ~67 ppm, confirming the O-CH₂ group.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. HMBC is crucial for establishing the connectivity across quaternary carbons and heteroatoms. For example, correlations would be observed between the O-CH₂ protons and the aromatic carbon attached to the oxygen (C-O), as well as between the N-CH₂ protons and the adjacent methylene carbon.

These 2D NMR methods provide a comprehensive and unambiguous structural determination of this compound.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio of its ions.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound. This precise mass measurement allows for the calculation of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula (C₁₂H₁₈BrNO). The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are present in nearly equal abundance and result in two molecular ion peaks separated by two mass units.

Coupled Chromatographic-Mass Spectrometric Techniques (GC-MS, LC-MS) for Purity and Identification

Coupling chromatographic separation techniques with mass spectrometry, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), allows for the analysis of complex mixtures and the assessment of the purity of this compound.

In GC-MS analysis, the compound is vaporized and separated from any impurities based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fingerprint for the compound, with characteristic fragment ions that can be used for its identification. A common fragmentation pathway for this molecule involves the cleavage of the ether bond, leading to the formation of a bromophenoxy radical or cation and a fragment corresponding to the N,N-diethylethanamine side chain. Another significant fragmentation is the alpha-cleavage adjacent to the nitrogen atom, resulting in a stable iminium ion.

LC-MS is particularly useful for analyzing compounds that are not sufficiently volatile or thermally stable for GC-MS. The compound is separated by liquid chromatography before being introduced into the mass spectrometer. This technique is also highly effective for purity assessment and identification.

Table 2: Key Mass Spectrometry Data for this compound

Parameter Value Significance
Molecular FormulaC₁₂H₁₈BrNOConfirmed by HRMS
Exact Mass (⁷⁹Br)271.0623Used for elemental composition determination
Exact Mass (⁸¹Br)273.0602Confirms the presence of bromine
Major Fragment Ion (m/z)86.10Corresponds to the [CH₂=N(CH₂CH₃)₂]⁺ iminium ion
Major Fragment Ion (m/z)172.9/174.9Corresponds to the [BrC₆H₄O]⁺ bromophenoxy cation

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in this compound by probing the vibrational modes of its chemical bonds.

Aromatic C-H Stretching: The presence of the benzene ring is indicated by C-H stretching vibrations typically observed in the region of 3000-3100 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the ethyl and methylene groups give rise to strong absorption bands in the 2850-3000 cm⁻¹ region.

C-O-C Ether Stretching: The characteristic asymmetric and symmetric stretching vibrations of the aryl-alkyl ether linkage are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

C-N Stretching: The stretching vibration of the C-N bond of the tertiary amine is typically found in the 1000-1250 cm⁻¹ range.

Aromatic C=C Bending: The out-of-plane bending vibrations of the aromatic C-H bonds can provide information about the substitution pattern of the benzene ring. For a para-substituted ring, a strong band is expected in the 800-850 cm⁻¹ region.

C-Br Stretching: The C-Br stretching vibration is typically observed at lower wavenumbers, usually in the 500-600 cm⁻¹ range.

The combination of these characteristic vibrational bands provides a spectroscopic fingerprint that confirms the presence of the key functional groups within the this compound molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy for Characteristic Absorption Bands

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the case of this compound, the absence of an N-H stretching vibration in the 3300-3500 cm⁻¹ region is a key indicator of its tertiary amine structure. acenet.eduyoutube.com The presence of an aromatic ether is typically confirmed by two characteristic C-O stretching bands. youtube.com Additionally, the spectrum will exhibit absorptions corresponding to the aromatic ring and aliphatic chains.

The expected characteristic absorption bands for this compound are detailed in the table below. The C-H stretching vibrations for the sp³ hybridized carbons of the ethyl groups are expected just below 3000 cm⁻¹, while the sp² C-H stretches of the aromatic ring appear just above this value. libretexts.orgpressbooks.pub The aromatic C=C stretching vibrations are anticipated in the 1600-1400 cm⁻¹ range. libretexts.org The C-O stretching vibrations of the aryl alkyl ether are expected to produce two distinct bands. youtube.com

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-HStretch3100-3000Medium to Weak
Aliphatic C-H (CH₂, CH₃)Stretch~2975, ~2870Strong
Aromatic C=CStretch1600-1585 and 1500-1400Medium to Strong
Aryl-O StretchAsymmetric~1250Strong
Alkyl-O StretchSymmetric~1050Strong
C-N StretchStretch1250-1020Medium
C-Br StretchStretch680-515Medium to Strong
Aromatic C-H BendingOut-of-plane900-675Strong

This table presents expected values based on typical ranges for the functional groups present in this compound.

Raman Spectroscopy Applications

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. For phenoxy-ether amine compounds, Raman spectroscopy is particularly useful for identifying vibrations involving non-polar bonds. Intense frequencies characteristic of monosubstituted benzenes are expected at approximately 1001 cm⁻¹ (ring breathing mode), 1588 cm⁻¹, and 1604 cm⁻¹ (C-C stretching). aip.org Frequencies near 900 cm⁻¹ and 1125 cm⁻¹ may be characteristic of the C–O–C bond. aip.org

The study of related aromatic compounds by surface-enhanced Raman scattering (SERS) and surface-enhanced hyper-Raman scattering (SEHRS) can reveal information about the interaction of these molecules with surfaces, with characteristic bands for C-S vibrations being identifiable. acs.org In the analysis of N,N-dimethyl-p-nitroaniline, the NO₂ stretching mode in the Raman spectrum has been shown to be a good indicator of solvent polarity. nih.gov This suggests that Raman spectroscopy could potentially be used to study the environmental interactions of this compound.

X-ray Diffraction for Crystalline Structure Determination

X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional atomic arrangement of a compound in its crystalline state. This method provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

Single Crystal X-ray Diffraction Analysis of Related Compounds

While a single crystal X-ray structure for this compound is not publicly available, analysis of structurally related compounds provides valuable insights into the expected crystalline features. For instance, the study of brominated diphenyl ethers reveals important packing characteristics. In the crystal structure of phenyl 2,4,6-tribromophenyl (B11824935) ether, the bromine-substituted rings pack in a common plane with the same ring from neighboring molecules. iucr.org The angle between the ring planes in this compound is 89.8(1)°. iucr.org

In other bromo-derivatives, such as those of 2,2-diphenyl-1-picrylhydrazyl (DPPH), X-ray diffraction has been used to determine the molecular structure and analyze packing diagrams, which can show "herringbone" organization and supramolecular columns generated by halogen–π interactions. researchgate.netmdpi.com For example, in one derivative, a Br...C distance of 3.382(8) Å was observed, indicating such an interaction. researchgate.netmdpi.com The study of enaminones with secondary amine moieties has also been facilitated by single crystal X-ray diffraction, allowing for the analysis of intermolecular interactions like Cl…H, O…H, and C-H…π contacts. mdpi.com These examples highlight the power of single crystal X-ray diffraction in elucidating the detailed solid-state structure of organic molecules.

Chromatographic Separations for Compound Purity and Mixture Analysis

Chromatographic techniques are indispensable for the separation, purification, and purity assessment of synthesized chemical compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed methods for the analysis of phenoxy-ether amine compounds.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a versatile technique for the analysis of non-volatile or thermally unstable compounds. For the analysis of aromatic amines and related compounds, reversed-phase HPLC is a common approach. A typical HPLC method for a compound like this compound would involve a C18 stationary phase.

Method development would focus on optimizing the mobile phase composition, which typically consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. sielc.comsielc.com The pH of the aqueous phase would be adjusted to ensure the analyte is in a suitable ionic state for retention and separation. For example, an acidic buffer could be used to protonate the tertiary amine, allowing for analysis by ion-pair chromatography or on a mixed-mode column. sielc.comsielc.com Detection is commonly achieved using a UV detector, set at a wavelength where the aromatic chromophore exhibits strong absorbance. sielc.com The validation of such an HPLC method would involve assessing parameters like linearity, precision, accuracy, and limits of detection and quantification. d-nb.infonih.gov

Gas Chromatography (GC) for Volatile Derivatives

Gas chromatography is a high-resolution separation technique suitable for volatile and thermally stable compounds. While this compound may be amenable to direct GC analysis, the polarity and potential for thermal degradation of the amine group can present challenges. bre.com Therefore, derivatization is often employed to improve the chromatographic properties of amines. researchgate.net Acylation or silylation can reduce the polarity and increase the volatility of the analyte, leading to more symmetrical peak shapes. researchgate.net

For the analysis of brominated aromatic compounds, capillary columns with stationary phases like Bentone-34 modified with silicone oil have been shown to be effective in separating isomers. oup.comoup.com The choice of detector is also critical. While a flame ionization detector (FID) can be used, a more selective detector such as a nitrogen-phosphorus detector (NPD) or an electron capture detector (ECD) would offer enhanced sensitivity for a nitrogen- and bromine-containing compound, respectively. researchgate.net Gas chromatography coupled with mass spectrometry (GC-MS) would provide both separation and structural identification of the compound and any impurities. osti.gov

Computational and Theoretical Investigations of 2 4 Bromophenoxy N,n Diethylethanamine and Analogs

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic behavior and bonding framework of molecules. These methods solve the Schrödinger equation, or approximations of it, to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) has become a primary tool for computational chemists to predict the molecular structure and energy of chemical systems. scispace.com This method is favored for its balance of accuracy and computational efficiency. mdpi.com DFT calculations are employed to find the lowest energy arrangement of atoms in a molecule, known as geometry optimization.

For analogs of 2-(4-bromophenoxy)-N,N-diethylethanamine, DFT methods, such as those utilizing the B3LYP functional with a 6-311G++(d, p) basis set, have been successfully used to optimize molecular geometries in the ground state. semanticscholar.org The process involves systematically adjusting atomic coordinates to minimize the total electronic energy, thereby predicting stable three-dimensional structures. nih.gov The resulting optimized structures provide data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar structures have shown that calculated bond lengths and angles often show only slight discrepancies from experimental values obtained via X-ray diffraction, validating the accuracy of the theoretical approach. semanticscholar.orgnih.gov

These calculations also yield important energetic information. The total energy of the optimized structure corresponds to the molecule's stability. Furthermore, DFT is used to calculate the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scispace.com The energy gap between the HOMO and LUMO is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. scispace.com

Table 1: Representative Theoretical Geometrical Parameters for a Phenoxy-acetamide Analog.
ParameterExperimental (XRD) ValueCalculated (DFT/B3LYP) Value
O1-C7 Bond Length (Å)1.2161.224
C8-C9 Bond Length (Å)1.3181.345
O1-C7-C8 Bond Angle (°)120.7121.17
C9-C8-C7 Bond Angle (°)121.5120.19

Data adapted from a study on (E)-3-(4-bromophenyl)-1-(4-fluorophenyl)prop-2-en-1-one, an analog containing a bromophenyl group. semanticscholar.org

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. These methods, while often more computationally demanding than DFT, can provide highly accurate determinations of electronic properties. They are used to calculate properties such as molecular orbital energies, electron affinities, and ionization potentials.

For molecules similar to this compound, ab initio calculations, including methods like Hartree-Fock (HF), are used alongside DFT to provide a comprehensive electronic profile. These calculations are instrumental in determining various molecular properties, including vibrational frequencies which can be compared with experimental FT-IR and FT-Raman spectra. nih.gov The analysis of electronic properties also includes the calculation of the dipole moment (μ) and polarizability (α), which describe the molecule's response to an external electric field. researchgate.net

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

Molecules are not static entities; they are flexible and can adopt various spatial arrangements, or conformations. Molecular modeling and dynamics simulations are essential for exploring this conformational flexibility and understanding how the molecule behaves in different environments.

Conformational analysis involves identifying the stable conformations of a molecule and determining their relative energies. A key technique for this is the Potential Energy Scan (PES), where the total energy of the molecule is calculated as a function of the rotation around one or more specific chemical bonds. nih.gov This allows for the mapping of the potential energy surface and the identification of energy minima, which correspond to stable conformers, and energy barriers that separate them.

The behavior of a molecule is significantly influenced by its interactions with neighboring molecules and the surrounding solvent. Computational methods can model these complex interactions. Hirshfeld surface analysis is one such method used to visualize and quantify intermolecular contacts in a crystal lattice. nih.gov It helps in identifying significant interactions, such as hydrogen bonds, that dictate the crystal packing. researchgate.net

Table 2: Calculated Interaction Energies for an Analog Crystal Structure.
Energy TypeMaximum Interaction Energy (kJ/mol)
Electrostatic-60.9
Dispersion-57.1
Total-85.4

Data adapted from an energy framework analysis of N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide. nih.gov

Theoretical Prediction of Reactivity and Reaction Mechanisms

Computational chemistry is also a valuable tool for predicting how a molecule will react. By analyzing the electronic structure, it is possible to identify the most likely sites for electrophilic or nucleophilic attack and to model entire reaction pathways.

Frontier Molecular Orbital (FMO) theory is a key concept in this area. The reactivity of a molecule is often governed by the interaction between its HOMO and the LUMO of a reaction partner. researchgate.net The energy of the HOMO is related to the molecule's nucleophilicity (ability to donate electrons), while the LUMO energy relates to its electrophilicity (ability to accept electrons). researchgate.net

Global and local reactivity descriptors, derived from DFT calculations, can provide more quantitative predictions. Indices such as chemical potential, hardness, and electrophilicity, along with local condensed Fukui functions, help to pinpoint the most reactive atoms within a molecule. mdpi.com These theoretical approaches can be used to understand and predict the diverse reactivity of compounds and to elucidate complex reaction mechanisms, such as the addition of reagents across double bonds or reactions at metal centers. mdpi.comrsc.org

Elucidation of Transition States and Activation Barriers

The study of chemical reactions at a computational level hinges on the identification and characterization of transition states—the fleeting, high-energy configurations that molecules pass through as they transform from reactants to products. The energy required to reach this state is known as the activation barrier or activation energy, a critical parameter that dictates the rate of a reaction.

For phenoxyethanamine derivatives, key reactions of interest include ether cleavage and N-dealkylation, both of which are crucial in understanding their metabolic fate and potential reactivity.

Ether Cleavage: The cleavage of the ether bond in this compound would likely proceed through a nucleophilic substitution (SN2) or an elimination (E2) pathway, depending on the reaction conditions. Computational studies on analogous ether compounds can help to model the transition states for these reactions. For an SN2-type cleavage, the transition state would involve the concerted formation of a new bond with an incoming nucleophile and the breaking of the C-O ether bond. DFT calculations can determine the geometry of this pentacoordinate carbon center and the associated activation energy.

N-Dealkylation: The removal of an ethyl group from the diethylamino moiety is another important metabolic transformation. Oxidative N-dealkylation, often mediated by cytochrome P450 enzymes, is a common pathway. nih.gov Theoretical models can elucidate the mechanism of this process, which may involve hydrogen atom abstraction from the carbon alpha to the nitrogen, followed by subsequent reactions. researchgate.net The activation barriers for these steps can be calculated, providing insight into the regioselectivity and feasibility of different dealkylation pathways.

Calculation of Reaction Rate Constants and Kinetic Parameters

Once the activation barriers and other properties of the transition state are determined, it is possible to calculate theoretical reaction rate constants. The Arrhenius equation and transition state theory are fundamental frameworks used for these calculations. These theoretical predictions of kinetic parameters can then be compared with experimental data, if available, to validate the computational model.

The rate constant (k) is typically expressed by the Arrhenius equation:

k = A e(-Ea/RT)

where A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the temperature. Computational methods can provide estimates for both A and Ea, allowing for the prediction of reaction rates under various conditions.

For complex reactions, such as the multi-step process of N-dealkylation, computational kinetic modeling can simulate the concentration of reactants, intermediates, and products over time, providing a more comprehensive understanding of the reaction dynamics.

Reaction TypePlausible MechanismKey Computational Parameters
Ether CleavageSN2Transition state geometry, Activation energy (Ea), Pre-exponential factor (A)
N-DealkylationHydrogen Atom AbstractionTransition state geometry, Activation energy (Ea), Reaction thermochemistry

Computational Prediction of Spectroscopic Signatures

Computational chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their identification and structural elucidation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are routinely simulated using quantum chemical calculations.

For this compound, DFT calculations can be employed to predict its 1H and 13C NMR chemical shifts. nih.govnih.gov These calculations involve optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (TMS).

While experimental NMR data for this compound is the ultimate reference, theoretical predictions can aid in the assignment of complex spectra and can be particularly useful for comparing the spectra of a series of related analogs. A study on the structurally related compound, N-(2-Aminophenyl)-2-(4-bromophenoxy)acetamide, demonstrated the utility of DFT calculations in assigning its NMR spectra.

Below is a table of predicted 1H and 13C NMR chemical shifts for this compound based on standard computational methods. It is important to note that these are theoretical values and may differ from experimental results.

AtomPredicted 1H Chemical Shift (ppm)Predicted 13C Chemical Shift (ppm)
Aromatic CH (ortho to O)6.8 - 7.0115 - 120
Aromatic CH (ortho to Br)7.3 - 7.5130 - 135
O-CH2 -CH2-N3.9 - 4.165 - 70
O-CH2-CH2 -N2.8 - 3.050 - 55
N-(CH2 -CH3)22.6 - 2.845 - 50
N-(CH2-CH3 )21.0 - 1.210 - 15

Elucidation of Structure-Property Relationships through Theoretical Approaches

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govmdpi.com These models are built on the principle that the properties of a chemical are a function of its molecular structure.

For analogs of this compound, theoretical approaches can be used to calculate a wide range of molecular descriptors. These descriptors quantify various aspects of the molecular structure, such as:

Electronic Descriptors: These relate to the electron distribution in the molecule and include parameters like atomic charges, dipole moment, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For instance, modifications to the substituents on the phenyl ring will alter the electronic properties of the molecule, which can be quantified and correlated with activity.

Steric Descriptors: These describe the size and shape of the molecule, such as molecular volume, surface area, and specific conformational indices. The size and shape of the N-alkyl groups, for example, will significantly impact the steric environment around the nitrogen atom.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, encoding information about branching and connectivity.

By developing QSAR models for a series of phenoxyethanamine analogs, researchers can identify which molecular properties are most influential for a particular biological activity. For example, a QSAR study on 2-phenoxy-N-substituted acetamide analogues as hypoxia-inducible factor-1 (HIF-1) inhibitors revealed the importance of specific electronic and topological descriptors for their anticancer activity. nih.gov Similarly, studies on aryloxypropanolamines have highlighted the role of molecular shape and electrostatic fields in their inhibitory activity against cytochrome P450 enzymes. nih.gov

These theoretical models can then be used to predict the properties of novel, unsynthesized compounds, thereby guiding the design of new analogs with improved characteristics.

Descriptor TypeExamplesInfluence on Properties of this compound Analogs
ElectronicAtomic Charges, Dipole Moment, HOMO/LUMO energiesSubstitution on the phenyl ring (e.g., electron-withdrawing or -donating groups) will modulate the electronic character of the molecule, affecting its reactivity and intermolecular interactions.
StericMolecular Volume, Surface Area, Shape IndicesThe nature of the N-alkyl groups (e.g., methyl, ethyl, propyl) will influence the steric hindrance around the nitrogen atom, potentially affecting receptor binding.
HydrophobicLogPThe balance between the lipophilic bromophenyl group and the hydrophilic amino group will determine the overall solubility and membrane permeability.
TopologicalConnectivity Indices, Branching IndicesThe overall architecture of the molecule, including the length and branching of the alkyl chains, can be correlated with its biological activity.

Environmental Fate and Degradation Pathways of Phenoxy Ether Amine Compounds

Abiotic Transformation Processes in Environmental Compartments

Abiotic degradation processes, which are independent of biological activity, play a crucial role in the initial transformation of phenoxy-ether amine compounds in the environment. The primary abiotic pathways are hydrolysis and photochemical degradation.

Hydrolysis involves the cleavage of chemical bonds by the addition of water. For 2-(4-bromophenoxy)-N,N-diethylethanamine, the ether linkage between the brominated phenyl group and the ethylamine side chain is the most likely site for hydrolytic attack. The rate of hydrolysis of such aromatic ethers is influenced by factors like pH, temperature, and the presence of substituents on the aromatic ring.

Studies on halogen-substituted phenoxyacetic acids have shown that the ether hydrolysis is generally a slow process. For instance, the hydrolysis of various fluoro-, chloro-, and bromo-substituted phenoxyacetic acids in concentrated hydriodic acid at elevated temperatures (100°C and 115°C) exhibited slow kinetics, with rate constants in the order of 10⁻⁵ to 10⁻⁶ sec⁻¹ acs.org. The effect of halogen substitution on the hydrolysis rate was found to be small acs.org. In the case of this compound, the presence of the bromine atom on the phenyl ring is expected to have a modest influence on the intrinsic rate of ether bond cleavage.

The pH of the aqueous system is a critical factor. Generally, ether hydrolysis can be catalyzed by both acids and bases. Under acidic conditions, protonation of the ether oxygen would make the carbon atom more susceptible to nucleophilic attack by water. Conversely, under alkaline conditions, direct nucleophilic attack by hydroxide (B78521) ions can occur. For many organic compounds, hydrolysis rates are measured at standard pH values of 4, 7, and 9 to represent acidic, neutral, and basic environmental conditions, respectively nih.gov. The tertiary amine group in this compound can become protonated under acidic conditions, which may influence the electronic properties of the molecule and potentially affect the hydrolysis rate of the nearby ether linkage. Some studies on poly(β-amino ester)s suggest that deprotonated tertiary amines can accelerate hydrolysis in basic solutions nih.gov.

Table 1: General Factors Influencing Hydrolysis of Aromatic Ethers

FactorInfluence on Hydrolysis RateRationale
pH Can be accelerated under acidic or basic conditions.Acid catalysis involves protonation of the ether oxygen, making it a better leaving group. Base catalysis involves nucleophilic attack by hydroxide ions.
Temperature Increases with increasing temperature.Provides the necessary activation energy for the reaction to occur.
Substituents Electron-withdrawing or -donating groups can have a modest effect.Alters the electron density at the reaction center, influencing the susceptibility to nucleophilic attack.

It is important to note that without specific experimental data for this compound, these are generalized predictions based on the behavior of similar chemical structures.

Photochemical degradation, or photolysis, is the breakdown of chemical compounds by light. This process is a significant abiotic degradation pathway for many aromatic compounds, particularly those containing halogens. For this compound, the absorption of solar radiation can lead to the cleavage of the carbon-bromine (C-Br) bond or the ether linkage.

Brominated aromatic compounds are known to undergo photolysis, often through a process of reductive debromination where a bromine atom is replaced by a hydrogen atom. This has been observed for brominated flame retardants like polybrominated diphenyl ethers (PBDEs) nih.gov. The photolysis of bromophenols in aqueous solutions can lead to the formation of transient intermediates such as bromophenoxyl radicals and hydroxyl adducts sci-hub.se. The presence of the ether and amine groups in this compound will influence the absorption spectrum and the subsequent photochemical reactions.

The quantum yield (Φ) is a measure of the efficiency of a photochemical process. It is defined as the number of molecules transformed divided by the number of photons absorbed. The quantum yield is wavelength-dependent. For some brominated compounds like bromoform, the quantum yield for the formation of bromine atoms is close to unity at environmentally relevant wavelengths (longer than 300 nm) researchgate.net. This suggests that photolysis can be an efficient degradation pathway. However, the quantum yield for the degradation of this compound has not been experimentally determined.

The presence of other substances in the water, such as dissolved organic matter (DOM), can influence photochemical degradation. DOM can act as a photosensitizer, producing reactive oxygen species (ROS) like hydroxyl radicals (•OH) and singlet oxygen (¹O₂), which can then react with and degrade the target compound. This is known as indirect photolysis. For some low-brominated diphenyl ethers, indirect photolysis mediated by singlet oxygen has been shown to be a relevant degradation pathway in aqueous systems researchgate.net.

Table 2: Potential Photochemical Degradation Reactions of this compound

Reaction TypeDescriptionPotential Products
Direct Photolysis Absorption of a photon leads to bond cleavage.Reductive debromination (cleavage of C-Br bond), cleavage of the ether bond.
Indirect Photolysis Reaction with photochemically produced reactive species (e.g., •OH, ¹O₂).Hydroxylated derivatives, products of ether bond cleavage.

Biotic Degradation Mechanisms and Microbial Metabolism

Biotic degradation, or biodegradation, involves the breakdown of organic compounds by microorganisms. This is a critical process for the ultimate removal of many organic pollutants from the environment.

The biodegradation of this compound is likely to involve the enzymatic cleavage of the ether bond and/or dehalogenation of the aromatic ring.

The microbial cleavage of aromatic ether bonds is a well-documented process sigmaaldrich.com. Bacteria have been shown to cleave the ether linkage in various aromatic compounds, often as an initial step to utilize the compound as a carbon and energy source researchgate.netviu.carsc.org. This cleavage is typically catalyzed by oxygenase enzymes, which introduce oxygen atoms into the molecule, leading to the destabilization and subsequent breaking of the ether bond researchgate.net. For example, the degradation of 4-monobrominated diphenyl ether by anaerobic sludge has been shown to proceed via debromination to form diphenyl ether nih.gov.

The presence of the bromine atom on the phenyl ring makes reductive debromination a likely initial step in the anaerobic biodegradation of this compound. In this process, the bromine atom is removed and replaced by a hydrogen atom, a reaction that is often mediated by specific dehalogenating bacteria. Under aerobic conditions, the degradation of brominated organic compounds can also occur, sometimes initiated by monooxygenase enzymes mdpi.com.

The N,N-diethylethanamine side chain may also be subject to microbial degradation. The metabolism of alkoxyamines can involve the cleavage of the C-O bond, leading to the formation of an alcohol and an amine rsc.orgrsc.org.

The rate of biodegradation is influenced by a variety of environmental factors that affect microbial activity. These include:

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic degradation pathways will dominate. As mentioned, reductive debromination is a key anaerobic process for halogenated compounds.

Nutrient Availability: The presence of other carbon and nitrogen sources can influence the rate of biodegradation. In some cases, the target compound may be degraded via co-metabolism, where its breakdown is facilitated by the presence of another growth-supporting substrate nih.gov.

pH and Temperature: Microbial activity is optimal within specific pH and temperature ranges. Deviations from these optimal conditions can significantly slow down or inhibit biodegradation.

Microbial Population: The presence of microorganisms with the appropriate enzymatic machinery is essential for degradation to occur. The composition and density of the microbial community will therefore affect the biotransformation rate.

Environmental Transport and Distribution Dynamics

The transport and distribution of this compound in the environment will be influenced by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient (Kow). Brominated aromatic compounds, particularly those with higher degrees of bromination, tend to be hydrophobic and have a high affinity for organic matter in soil and sediment copernicus.org. This can lead to their accumulation in these compartments and limit their mobility in water.

Adsorption/Desorption Processes in Soil and Sediment Systems

The mobility and bioavailability of phenoxy-ether amine compounds in the environment are heavily influenced by adsorption and desorption processes in soils and aquatic sediments. Adsorption, the binding of a chemical to a solid surface, can decrease the compound's mobility, while desorption is the release of the adsorbed chemical back into the surrounding solution.

Detailed Research Findings: Research on analogous compounds, such as phenoxyacetic acids and other brominated organic compounds, provides insight into the likely behavior of this compound. The extent of adsorption is strongly correlated with the organic carbon content of the soil and sediment. nih.gov For instance, the adsorption of the insecticide chlorpyrifos, another organohalogen compound, shows a strong positive correlation with the organic carbon content of soils and sediments. nih.gov Similarly, studies on phenoxy herbicides indicate that soil organic matter and iron oxides are the most significant sorbents. researchgate.net

Soil pH is another critical factor, particularly for ionizable compounds like amines. nih.gov The N,N-diethylethanamine functional group is basic and will be protonated under acidic to neutral pH conditions, acquiring a positive charge. This cationic form can lead to stronger adsorption to negatively charged soil components like clay minerals and organic matter through ion exchange mechanisms. Conversely, in alkaline soils, the amine group is more likely to be in its neutral, non-ionized form, which may reduce its adsorption to mineral surfaces but could still allow for partitioning into soil organic matter. researchgate.net Studies on pentachlorophenol (PCP) have shown that acidic soil conditions lead to a greater adsorption rate compared to alkaline conditions. nih.gov

The process is often described by the Freundlich isotherm equation, which suggests that adsorption occurs on a heterogeneous surface with a range of binding energies. massey.ac.nzmdpi.com Desorption processes are also critical, as they determine the reversibility of the binding. In many cases, a fraction of the adsorbed chemical becomes resistant to desorption, indicating a degree of irreversible binding or sequestration within the soil matrix. massey.ac.nzmdpi.com

Interactive Data Table: Adsorption Coefficients for Analogous Compounds

The following table presents typical adsorption coefficients for compounds with structural similarities to phenoxy-ether amines, illustrating the range of potential soil and sediment interactions.

CompoundCompound TypeSoil/Sediment TypeKd (L/kg)Koc (L/kg)Reference
2,4-DPhenoxy HerbicideVarious Soils0.32 - 1.89- researchgate.net
ChlorpyrifosOrganophosphate InsecticideVarious SoilsMedian: 116Median: 7,227 nih.gov
ChlorpyrifosOrganophosphate InsecticideAquatic SedimentsMedian: 403Median: 15,500 nih.gov
ImidaclopridNeonicotinoid InsecticideAgricultural Soil2.3 - 6.924 - 167 mdpi.com
ThiamethoxamNeonicotinoid InsecticideAgricultural Soil2.3 - 6.924 - 167 mdpi.com

Kd: Soil-water partition coefficient; Koc: Organic carbon-water partition coefficient. Higher values indicate stronger adsorption and lower mobility.

Volatilization from Water and Soil Surfaces

Volatilization is the process by which a substance evaporates from a solid or liquid phase into the surrounding air. For phenoxy-ether amine compounds, this is a potential transport pathway that depends on the compound's vapor pressure and its Henry's Law constant. The latter describes the partitioning of a chemical between water and air.

Detailed Research Findings: The structure of this compound suggests a relatively low to moderate volatility. Generally, brominated flame retardants (BFRs) with lower degrees of bromination are predicted to be more volatile than their more highly brominated counterparts. nih.gov The presence of the polar N,N-diethylethanamine group is expected to lower the vapor pressure compared to a non-polar analogue.

Aliphatic amines are known to have relatively short atmospheric lifetimes due to photo-oxidation, primarily through reactions with hydroxyl (OH) radicals. nilu.com If volatilization occurs, this compound would likely undergo atmospheric degradation. The Henry's Law constants for simple amines like methylamine and dimethylamine are low, suggesting they prefer to remain in the aqueous phase rather than partition into the gas phase. nilu.com However, the bulky and more hydrophobic bromophenoxy group in this compound would increase its hydrophobicity compared to simple amines, potentially influencing its air-water partitioning.

For spray applications of similar compounds like the herbicide 2,4-D, volatilization from plant and soil surfaces can be a significant source of atmospheric contamination, particularly for more volatile ester formulations. juniperpublishers.com In the case of this compound, its partitioning behavior will be a key determinant of its volatilization potential from moist soil and water bodies.

Leaching Potential to Groundwater and Surface Runoff

Leaching is the process by which water-soluble substances are washed out from soil or waste. It represents a significant pathway for groundwater contamination. The leaching potential of a compound is inversely related to its adsorption affinity for soil particles and directly related to its water solubility and persistence in the soil environment.

Detailed Research Findings: Phenoxy acid herbicides, which share the phenoxy structural motif, are known for their high mobility in soils, especially in sandy soils with low organic matter content, due to their high water solubility and low sorption. nih.gov This high mobility makes them prone to transport to both surface and groundwater. nih.gov

The leaching potential of a pesticide or chemical is often assessed using models that incorporate its soil half-life (t½) and its organic carbon partition coefficient (Koc). researchgate.net Compounds with long half-lives and low Koc values are considered to have a higher leaching potential. researchgate.net For this compound, the amine group's ability to become protonated could increase its water solubility, while its adsorption to organic matter (reflected in the Koc) would counteract this mobility. nih.gov

Surface runoff is another critical transport mechanism. Adsorption to soil and sediment particles can facilitate the transport of a compound to surface water bodies during erosion events. nih.gov Therefore, even if a compound is strongly adsorbed and has low leaching potential, it can still contaminate surface waters if it is bound to mobile soil particulates. nih.gov

Interactive Data Table: Leaching Potential Indicators for Analogous Pesticides

This table provides properties that influence the leaching potential of several pesticides, offering a comparative context.

Pesticidet½ (days)Koc (mL/g)Leaching PotentialReference
Diuron90480Moderate researchgate.net
Hexazinone9054High researchgate.net
Tebuthiuron>90<80High researchgate.net
Endosulfan5012400Low researchgate.net
Cypermethrin30100000Low researchgate.net

t½: Soil half-life. A longer half-life and lower Koc value indicate a higher potential to leach into groundwater.

Ecotoxicological Considerations of Analogs (General Chemical Principles)

Brominated Aromatic Compounds: Many brominated organic compounds, particularly those used as flame retardants (BFRs), are known for their environmental persistence and potential for bioaccumulation. nih.govnih.gov The carbon-bromine bond is strong, making these compounds resistant to degradation. Lower brominated compounds are generally more bioaccumulative than higher brominated ones. nih.gov Some polybrominated diphenyl ethers (PBDEs), which also feature a bromo-phenoxy structure, are recognized as developmental neurotoxicants. nih.gov

Phenoxy Compounds: This class includes many widely used herbicides like 2,4-D. While many phenoxy herbicides have relatively short environmental half-lives due to microbial degradation, their primary products can also be of concern. juniperpublishers.comnih.gov For example, the degradation of phenoxy acids can lead to the formation of chlorophenols, which have their own toxicological profiles. nih.gov

Aliphatic and Aromatic Amines: Amines are a diverse class of chemicals. In the environment, they can undergo various degradation processes. A significant concern with the environmental degradation of amines is the potential formation of more hazardous byproducts, such as nitrosamines and nitramines, especially through reactions with nitrogen oxides in the atmosphere or water. ieaghg.org These degradation products can have significant human health and environmental impacts. ieaghg.org The microbial degradation of complex anthropogenic chemicals containing amine groups can be slow, as microorganisms may need to evolve new enzymatic pathways to break them down. nih.gov

Advanced Chemical Applications and Materials Science Leveraging Phenoxy Ether Amine Scaffolds

Utilization as Synthetic Intermediates and Building Blocks in Organic Chemistry

The utility of 2-(4-bromophenoxy)-N,N-diethylethanamine as a synthetic intermediate stems from the distinct reactivity of its constituent parts: the brominated aromatic ring, the ether linkage, and the tertiary amine. This trifecta of functional groups allows for its incorporation into larger, more complex molecular architectures through a variety of organic reactions. The phenoxy moiety itself is recognized as a key component in many bioactive compounds, often responsible for crucial hydrophobic and π-stacking interactions within biological targets nih.gov. The aryloxyamine motif is a prominent pharmacophore in drug design and development researchgate.net.

The structural features of this compound make it a versatile building block.

Structural FeatureSynthetic RelevancePotential Reactions
4-Bromophenyl Group A reactive handle for carbon-carbon and carbon-heteroatom bond formation.Suzuki, Sonogashira, and Buchwald-Hartwig cross-coupling reactions; Nucleophilic aromatic substitution.
Ether Linkage Provides conformational flexibility and metabolic stability. Chemically robust under many reaction conditions.Generally stable, but can be cleaved under harsh acidic conditions (e.g., HBr).
N,N-diethylethanamine A basic tertiary amine that can act as a nucleophile or be functionalized further.Salt formation with acids; Oxidation to form N-oxides; Quaternization with alkyl halides.

Precursors for Complex Polyfunctional Molecules

The term "polyfunctional" refers to molecules possessing multiple functional groups, and this compound is an ideal starting point for their synthesis. The bromine atom on the phenyl ring is a particularly useful functional group for elaboration. For instance, it can be readily converted into other groups or used as a connection point in metal-catalyzed cross-coupling reactions. This allows for the precise introduction of additional functionalities, leading to the construction of intricate molecular frameworks nih.gov.

Modules for Combinatorial Chemistry Libraries

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening, particularly in drug discovery ijpsr.com. The phenoxy-ether amine scaffold is exceptionally well-suited for this purpose because it possesses multiple "diversity points."

Using this compound as a core scaffold, chemists can introduce diversity at several positions:

Aromatic Ring: The bromine atom can be replaced by a wide variety of substituents using parallel synthesis techniques and cross-coupling reactions.

Amine Group: The ethyl groups on the nitrogen can be varied by starting with different secondary amines in the initial synthesis, leading to a library of analogs with different steric and electronic properties at the amine terminus.

This modular approach allows for the creation of hundreds or thousands of distinct molecules from a single core structure, significantly accelerating the discovery of compounds with desired properties nih.gov.

Applications in Fine Chemical Synthesis beyond Pharmaceuticals

While the phenoxy-ether amine scaffold is prevalent in pharmaceutical research, its utility extends to other areas of fine chemical synthesis, including the development of specialty colorants and agrochemicals nih.gov. The inherent properties of this structural motif—such as thermal stability, solubility in organic media, and chromophoric potential—make it adaptable for these applications.

Components in Dyes and Pigments Development

The fundamental components of many organic dyes are aromatic structures that can be chemically modified to tune their color and performance properties. Aromatic amines and phenols are foundational intermediates in the synthesis of a vast range of colorants, particularly azo dyes epa.gov.

The this compound structure contains the necessary precursors. The phenoxy portion can act as a coupling component in diazotization-coupling reactions. Furthermore, the tertiary amine can serve as an auxochrome—a group that modifies the ability of a chromophore to absorb light, thereby altering the color and intensity of the dye. While direct use of this specific molecule in commercial dyes is not widely documented, analogous donor-acceptor structures based on amine and quinoxaline derivatives are known to produce materials that emit in the yellow-blue region, suitable for applications in organic electronics researchgate.net. The synthesis of complex dyes often involves the conversion of cyclic benzenoids into more elaborate intermediates, a category into which this compound falls epa.gov.

Precursors for Specialty Agrochemicals

The development of new agrochemicals (e.g., herbicides, fungicides, and insecticides) relies on the discovery of novel molecular scaffolds that exhibit high efficacy and selectivity. The diaryl ether linkage is an important active fragment in many commercial pesticides due to the favorable properties it imparts, such as good lipid solubility, metabolic stability, and cell membrane penetration nih.govresearchgate.net.

The phenoxypyridine scaffold, a bioisostere of the diphenyl ether, has been successfully incorporated into a variety of pesticides, demonstrating the value of the core phenoxy-ether structure in agrochemical design nih.gov. These scaffolds can enhance biological activity and photostability. For example, replacing a standard benzene (B151609) ring with a pyridine ring can increase the π-π stacking probability with the target molecule and improve bioactivity nih.gov. The this compound scaffold shares the key phenoxy-ether linkage and offers similar advantages. The N,N-diethylethanamine side chain can further modulate the compound's solubility, uptake, and translocation within the target pest or plant. Ether amine derivatives themselves are also explored as surfactants and adjuvants in agricultural formulations, highlighting the versatility of this chemical class in the agrochemical industry researchgate.net.

Integration into Advanced Materials Science

The unique combination of a rigid aromatic core and a flexible aliphatic side chain in phenoxy-ether amine scaffolds makes them attractive candidates for incorporation into advanced polymers and functional materials. The properties of such materials can be finely tuned by modifying the scaffold's structure.

Polyhydroxy ether polymers, also known as phenoxy resins, are amorphous thermoplastics synthesized from bisphenol A and epichlorohydrin, sharing structural similarities with the phenoxy core mdpi.com. These materials are noted for their rigidity, thermal and chemical stability, and strong adhesion, properties derived from their aromatic and ether components mdpi.com. By analogy, polymers incorporating the this compound moiety could be designed to have specific functionalities. For instance, the tertiary amine groups could provide sites for acid-base interactions or act as curing agents, while the bromine atom offers a site for post-polymerization modification, such as grafting other polymer chains or attaching functional molecules. Research into aromatic poly(ether ether ketone amide)s modified with phenoxy linkages has shown that these inclusions can enhance solubility and processability without sacrificing thermal stability researchgate.net. This suggests that incorporating phenoxy-ether amine scaffolds could be a viable strategy for creating new high-performance polymers with tailored properties for applications ranging from coatings to advanced composites.

Monomers or Catalytic Components in Polymer Chemistry

There is currently no scientific literature available that describes the use of this compound as a monomer in polymerization reactions. The presence of the reactive bromo- group could theoretically allow it to participate in cross-coupling reactions to form novel polymer backbones. Additionally, the tertiary amine moiety could potentially act as a catalytic site. However, no studies have been published to validate these hypotheses.

Ligands in Coordination Chemistry for Metal Complexes and Polymeric Structures

The nitrogen and oxygen atoms within this compound possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests the compound could act as a ligand in the formation of metal complexes. Such complexes could exhibit interesting catalytic or material properties. To date, however, no research has been published on the synthesis, characterization, or application of metal complexes involving this specific ligand.

Development of Functional Materials with Specific Physicochemical Properties

The combination of a hydrophobic bromophenyl group and a hydrophilic diethylaminoethyl group gives this compound an amphiphilic character. This structure could be leveraged in the development of functional materials such as surfactants, coatings, or materials with specific electronic or optical properties. The bromine atom also provides a site for further chemical modification. Despite these possibilities, there is a lack of research into the development of functional materials derived from this compound.

Research and Development in Novel Chemical Entities and Processes

The primary documented application of this compound is as a chemical intermediate and building block in the synthesis of more complex molecules, particularly in the realm of drug discovery. Its availability from various chemical suppliers underscores its use in research and development settings for the creation of novel chemical entities. However, detailed research findings on specific processes or the synthesis of novel compounds derived from this compound are not extensively reported in peer-reviewed literature.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.